tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidine ring, and an enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as protection of functional groups, formation of the pyrrolidine ring, and introduction of the enoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the enoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.
Scientific Research Applications
tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate include:
- tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the tert-butyl group, pyrrolidine ring, and enoyl group. These features confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(1-prop-2-enoylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H20N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16) |
InChI Key |
YEGPPKOCJRTTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C=C |
Origin of Product |
United States |
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